
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes only. DMMDA-2 has a unique chemical structure that makes it a potential candidate for further scientific research.
Mécanisme D'action
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also has a weak affinity for dopamine receptors. The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been shown to induce changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered time perception, and changes in thought processes. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several advantages for lab experiments. It has a unique chemical structure that makes it a potential candidate for further scientific research. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is also relatively easy to synthesize and can be obtained in pure form. However, (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several limitations for lab experiments. It is a psychoactive drug that can cause changes in perception, mood, and cognition, making it difficult to control for these variables in experiments. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone. One area of research could be to study its effects on different serotonin and dopamine receptor subtypes. Another area of research could be to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, more research could be done to understand the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone and how it modulates the activity of serotonin and dopamine in the brain.
Méthodes De Synthèse
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can be synthesized by reacting 2,5-dimethylmorpholine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone as a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors and can act as a partial agonist at these receptors. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has also been shown to have a mild stimulant effect on the central nervous system.
Propriétés
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-6-14(11(2)7-10)15(17)16-8-13(4)18-9-12(16)3/h5-7,12-13H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVGEDVGQOFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

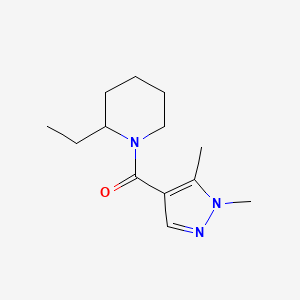
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)

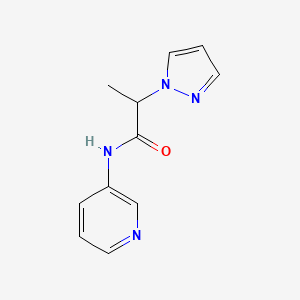
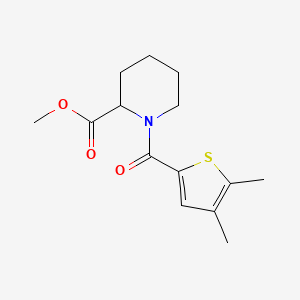

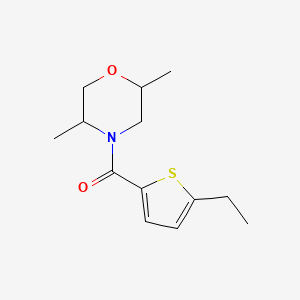

![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

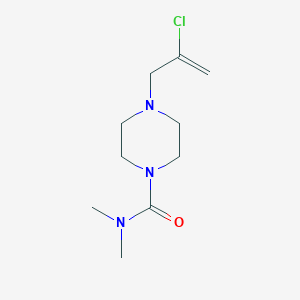
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)